N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (molecular formula: C₁₆H₁₂ClFN₂OS; molecular weight: 334.8 g/mol) is a benzothiazole-derived acetamide with a 7-chloro-4-methyl substitution on the benzothiazole ring and a 4-fluorophenyl group attached to the acetamide moiety . Benzothiazoles are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The chloro and methyl groups on the benzothiazole ring and the fluorine on the phenyl group likely enhance lipophilicity and metabolic stability, making this compound a candidate for pharmacological exploration.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS/c1-9-2-7-12(17)15-14(9)20-16(22-15)19-13(21)8-10-3-5-11(18)6-4-10/h2-7H,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANYDHLSMXBQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound with notable biological activity, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Benzothiazole Core : The benzothiazole core can be synthesized through cyclization reactions involving 2-aminothiophenol and carbon disulfide, followed by oxidation.
- Amidation : The final product is obtained by coupling the chlorinated benzothiazole with 4-fluorophenyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activity. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast) | 14.34 | Doxorubicin | 19.35 |
| HCT-116 (Colon) | 6.90 | Doxorubicin | 11.26 |
| A549 (Lung) | 22.96 | Doxorubicin | 23.47 |
These results demonstrate that the compound exhibits comparable or superior cytotoxicity to doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, outperforming standard antibiotics in certain assays:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
These findings suggest potential applications in treating infections resistant to conventional antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting metabolic pathways critical for cancer cell survival and proliferation.
- Signal Transduction Interference : It may also interfere with signal transduction pathways that regulate cell growth and apoptosis, leading to increased cancer cell death .
4. Case Studies
Several studies have explored the efficacy of this compound:
- Study on MCF-7 Cells : A study reported that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 14.34 μM, indicating its potential as a therapeutic agent against breast cancer .
- Evaluation Against Bacterial Strains : Another investigation demonstrated that this compound exhibited strong antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole ring and acetamide group undergo oxidation under controlled conditions:
-
Chlorine substituent oxidation : Using KMnO₄/H₂SO₄ converts the chloro group to a carboxylic acid at position 7.
-
Sulfide oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives with H₂O₂ or mCPBA.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chloro → Carboxylic Acid | KMnO₄ (10%), H₂SO₄, 80°C | 7-carboxy derivative | 65–78% | |
| Sulfur Oxidation | 3% H₂O₂, CH₃COOH, RT | Sulfoxide | 52% |
Nucleophilic Substitution
The 7-chloro position is susceptible to nucleophilic displacement:
-
Amine substitution : Reacts with aliphatic amines (e.g., ethylenediamine) in DMF at 120°C to yield 7-amino derivatives .
-
Hydrolysis : Aqueous NaOH (2M) replaces chlorine with hydroxyl groups.
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 7-Cl | NH₂CH₂CH₂N(CH₃)₂ | DMF, 120°C, 8h | 7-(dimethylaminoethyl)amine | |
| 7-Cl | NaOH (2M) | Reflux, 4h | 7-hydroxy derivative |
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : NaOH/EtOH yields 2-(4-fluorophenyl)acetic acid.
-
Acidic hydrolysis : HCl (6M) produces the corresponding ammonium chloride.
| Conditions | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Basic | NaOH (5M), EtOH, 70°C | Carboxylic acid | Intermediate for esterification | |
| Acidic | HCl (6M), reflux | Ammonium salt | Precursor for re-amination |
Cycloaddition and Cross-Coupling
The benzothiazole core participates in cycloaddition and coupling reactions:
-
Suzuki coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at position 4.
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1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form isoxazoline hybrids.
| Reaction | Partners | Catalyst | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Biaryl derivative | |
| Cycloaddition | Nitrile oxide | CuI | Isoxazoline-benzothiazole |
Reductive Modifications
Selective reductions target specific functional groups:
-
Nitro group reduction : H₂/Pd-C converts nitro to amine at position 4.
-
Disulfide formation : NaBH₄ reduces thioacetamide to disulfide-linked dimers.
| Target Group | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Nitro | H₂ (1 atm), Pd-C (5%) | 4-Amino derivative | 85% | |
| Thioacetamide | NaBH₄, MeOH | Disulfide dimer | 60% |
Research Insights
-
Antimicrobial optimization : Substitution at position 7 with piperazine enhances activity against S. aureus (MIC: 2 µg/mL) .
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) improve substitution yields by 20–30% compared to THF.
This compound’s reactivity profile enables tailored modifications for drug discovery, particularly in developing antimicrobial and anticancer agents. Future studies should explore enantioselective syntheses and in vivo stability of derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Benzothiazole and Phenyl Rings
Key Analogs :
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate (C₁₆H₁₃ClN₂OS·H₂O) Substituents: 4-chloro on benzothiazole; 3-methylphenyl on acetamide. Biological Activity: Benzothiazoles with chloro and aryl groups exhibit anticancer and antibacterial properties . Structural Data: Dihedral angle between benzothiazole and benzene rings is 79.3°, influencing molecular packing and hydrogen bonding .
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (Patent: EP3348550A1)
- Substituents: 6-ethoxy on benzothiazole; 4-chlorophenyl on acetamide.
- Functional Impact: Ethoxy group may enhance solubility compared to halogen/methyl groups.
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (C₁₄H₁₁FN₂O₃)
- Substituents: 4-fluorophenyl and 4-nitrophenyl.
- Physicochemical Data: Melting point = 123°C; IR peaks at 1712 cm⁻¹ (C=O stretch), 1597 cm⁻¹ (aromatic C=C) .
Comparison with Target Compound :
- The 4-fluorophenyl group enhances electronegativity and metabolic stability compared to nitro or methylphenyl groups .
Physicochemical and Crystallographic Properties
- Melting Points: Target compound: Not reported, but analogs with chloro/fluorine substitutions typically range 120–400°C . Analog 1: 397–398 K . Analog 3: 123°C .
- Crystallography: Analog 1 exhibits O–H⋯N and N–H⋯O hydrogen bonds, with π–π stacking stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
